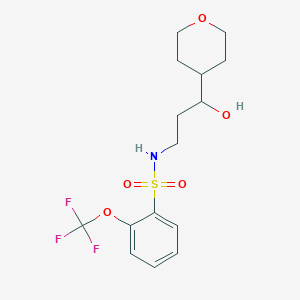

1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a discussion of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including any known reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Red Emission Materials

- A study by Liu et al. (2012) developed a Eu(III) complex using a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, showcasing intense red emission when excited by blue light. This material avoids damage from UV light exposure, making it an interesting candidate for applications in light-emitting diodes (LEDs) (Liu, Su, Pan, & Zhou, 2012).

Synthesis of Novel Compounds

- Martins et al. (2005) reported the synthesis of new trichloromethyl-β-diketones, including derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These compounds have potential applications in various chemical syntheses and material sciences (Martins, Brondani, Leidens, Flores, Moura, Zanatta, Hörner, & Flores, 2005).

Fluorinated Furan Derivatives

- Mosslemin et al. (2004) explored the reaction of tert-butyl isocyanide with trifluoromethylated derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, leading to new trifluoromethylated furan derivatives. These compounds can have significant implications in organic chemistry and material science (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Photostabilization of Polymers

- Wu et al. (1991) discovered that β-dicarbonyl compounds, including 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, can effectively photostabilize polyisoprene against photodegradation. This application is particularly relevant in the field of polymer science and cosmetic formulations (Wu, Chang, Mou, & Rabek, 1991).

Antitumor Activity

- A study by Al-Suwaidan et al. (2015) evaluated the antitumor properties of compounds including 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-diones. These compounds showed potential broad-spectrum antitumor activity, marking their significance in medicinal chemistry and drug development (Al-Suwaidan, Abdel-Aziz, El-Azab, El-Sayed, Alanazi, El-Ashmawy, & Abdel-Aziz, 2015).

Fluorescence Probes and LED Applications

- Ortyl et al. (2014) utilized a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione as a fluorescent probe for monitoring cationic photopolymerization processes. This application highlights its potential in real-time monitoring in industrial and research settings (Ortyl, Galica, Popielarz, & Bogdał, 2014).

Chemical Characterization and Structure

- Studies like those by Plessis, Vosloo, & Swarts (1998) and Dilli & Robards (1985) contribute to the understanding of the structural and thermal properties of β-diketones, including derivatives of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These insights are valuable for further applications in materials science and chemistry (Plessis, Vosloo, & Swarts, 1998); (Dilli & Robards, 1985).

Novel Complex Synthesis

- Research by Islam et al. (2006) and Bhowmik, Drew, & Chattopadhyay (2011) focuses on synthesizing new complexes using β-diketonate derivatives, showcasing applications in areas like dye-sensitized solar cells and coordination chemistry (Islam, Chowdhury, Chiba, Komiya, Fuke, Ikeda, Nozaki, & Han, 2006); (Bhowmik, Drew, & Chattopadhyay, 2011).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling or storage.

Orientations Futures

This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O2/c1-13(2,3)10-6-4-9(5-7-10)11(18)8-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROAUAWOKMUVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

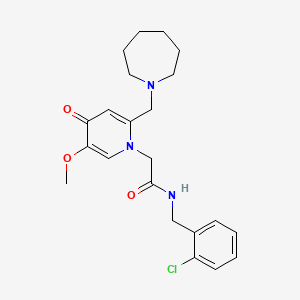

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)

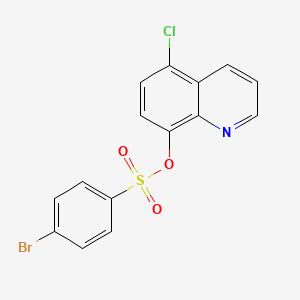

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)

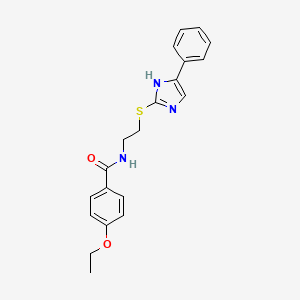

![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)